2-Chloro-1,3-difluoro-4-vinylbenzene
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Overview
Description
2-Chloro-1,3-difluoro-4-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-4-vinylbenzene typically involves the halogenation of a suitable precursor, followed by the introduction of the vinyl group. One common method is the halogenation of 1,3-difluorobenzene with chlorine in the presence of a catalyst, such as iron(III) chloride, to produce 2-chloro-1,3-difluorobenzene. This intermediate can then undergo a Heck reaction with a suitable vinyl halide to introduce the vinyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-difluoro-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Electrophilic Addition: Halogens like bromine or chlorine can add across the vinyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group to form carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the vinyl group to an ethyl group.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Saturated hydrocarbons with the vinyl group reduced to an ethyl group.
Scientific Research Applications
2-Chloro-1,3-difluoro-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-difluoro-4-vinylbenzene depends on its specific application and the context in which it is used
Electrophilic and Nucleophilic Interactions: The chlorine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively, affecting the reactivity of the compound.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, influencing the compound’s behavior in chemical and biological systems.
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
2-Chloro-1,3-difluoro-4-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2,4-difluorobenzene: This compound lacks the vinyl group, making it less reactive in addition reactions.
2-Chloro-1,3-difluorobenzene:
4-Chloro-1,3-difluoro-2-vinylbenzene: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The unique combination of chlorine, fluorine, and vinyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Chloro-1,3-difluoro-4-vinylbenzene (CAS Number: 2367-91-1) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring chlorine and fluorine substituents on a vinylbenzene core, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential cytotoxic effects, and implications for drug development.
Molecular Structure
The molecular formula of this compound is C6H3ClF2 with a molecular weight of 148.537 g/mol. The structure can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 148.537 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of various halogenated compounds. While specific data on this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a comparative study, several fluorinated compounds were screened for their antibacterial activity using the disc diffusion method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that halogenated derivatives exhibited significant inhibition zones compared to control antibiotics like ciprofloxacin.
Compound | Staphylococcus aureus (mm) | E. coli (mm) |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 20 | 25 |
Note: TBD indicates that specific data for this compound needs to be established through experimental work.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various fluorinated compounds to assess their potential as therapeutic agents. For instance, compounds with similar structures have shown cytotoxic effects in cancer cell lines, suggesting that this compound may also possess anticancer properties.
Research Findings
A study evaluating the cytotoxicity of fluorinated benzene derivatives reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines. Further research is necessary to determine the specific IC50 for this compound.
The mechanism by which halogenated compounds exert their biological effects often involves the disruption of cellular processes through interactions with DNA or proteins. The presence of electronegative halogens like chlorine and fluorine can enhance lipophilicity, facilitating membrane penetration and subsequent cellular uptake.
Properties
Molecular Formula |
C8H5ClF2 |
---|---|
Molecular Weight |
174.57 g/mol |
IUPAC Name |
3-chloro-1-ethenyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h2-4H,1H2 |
InChI Key |
HLPPTKLEVGCYMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)Cl)F |
Origin of Product |
United States |
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